molecular formula C8H17NOS B13013264 N-(4-Methoxybutyl)thietan-3-amine

N-(4-Methoxybutyl)thietan-3-amine

Cat. No.: B13013264
M. Wt: 175.29 g/mol
InChI Key: BHRWNSGPJBBMMF-UHFFFAOYSA-N
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Description

N-(4-Methoxybutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybutyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with 4-methoxybutyl halides under nucleophilic substitution conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Another method involves the ring expansion of thiiranes, which are three-membered sulfur-containing heterocycles. This process can be carried out using nucleophilic or electrophilic reagents to open the thiirane ring and subsequently form the thietane ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybutyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Substituted thietane derivatives

Mechanism of Action

The mechanism of action of N-(4-Methoxybutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzymatic activity and influence cellular processes through its sulfur-containing moiety. For example, it may interact with thiol-containing enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxybutyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(4-methoxybutyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3

InChI Key

BHRWNSGPJBBMMF-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CSC1

Origin of Product

United States

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